Ac-Somatotropin (7-13)

Description

Properties

CAS No. |

85684-24-8 |

|---|---|

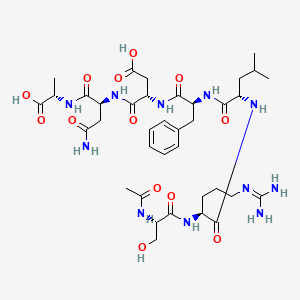

Molecular Formula |

C37H57N11O13 |

Molecular Weight |

863.9 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-4-amino-1-[[(1S)-1-carboxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C37H57N11O13/c1-18(2)13-23(45-30(54)22(11-8-12-41-37(39)40)44-35(59)27(17-49)43-20(4)50)32(56)46-24(14-21-9-6-5-7-10-21)33(57)48-26(16-29(52)53)34(58)47-25(15-28(38)51)31(55)42-19(3)36(60)61/h5-7,9-10,18-19,22-27,49H,8,11-17H2,1-4H3,(H2,38,51)(H,42,55)(H,43,50)(H,44,59)(H,45,54)(H,46,56)(H,47,58)(H,48,57)(H,52,53)(H,60,61)(H4,39,40,41)/t19-,22-,23-,24-,25-,26-,27-/m0/s1 |

InChI Key |

CHKYESPOXFHBLY-YJJSATQUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Production

Solid-Phase Peptide Synthesis Techniques for Ac-Somatotropin (7-13)

Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides like Ac-Somatotropin (7-13) for research purposes. mdpi.com The most common approach utilizes the Fluorenylmethoxycarbonyl (Fmoc) temporary protecting group for the α-amino function of the amino acids, combined with acid-labile permanent protecting groups for the amino acid side chains. acs.orgnih.gov

The synthesis is performed on an insoluble polymeric support, or resin, which acts as a C-terminal protecting group and allows for the easy removal of excess reagents and by-products through simple filtration and washing. mdpi.com For a C-terminally amidated peptide, a Rink Amide resin is commonly used. acs.org The synthesis involves a series of iterative cycles, one for each amino acid in the sequence. Each cycle consists of two main steps:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). acs.org

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly freed N-terminus of the growing peptide chain. acs.org Activation is achieved using specialized coupling reagents. Highly efficient coupling systems such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine), or the carbodiimide-based DIC (N,N'-Diisopropylcarbodiimide) with an additive like OxymaPure, are frequently employed to ensure the formation of the peptide bond with high efficiency. nih.govacs.org

This cycle is repeated for each amino acid in the Somatotropin (7-13) sequence. Following the coupling of the final amino acid (Phenylalanine at position 7), the N-terminal Fmoc group is removed one last time. An acetylation step is then performed on the N-terminus of the resin-bound peptide, typically using acetic anhydride, to yield the desired Ac-Somatotropin (7-13).

Finally, the completed peptide is cleaved from the resin support, and the permanent side-chain protecting groups are simultaneously removed. This is accomplished using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers" (e.g., water, triisopropylsilane) to prevent side reactions with reactive cleavage by-products.

Table 1: Reagents for Fmoc-SPPS of Ac-Somatotropin (7-13)

| Component | Example | Function |

| Solid Support (Resin) | Rink Amide PS Resin | Insoluble C-terminal anchor for peptide chain growth. |

| Protected Amino Acids | Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH, etc. | Building blocks for the peptide sequence. |

| Deprotection Reagent | 20% Piperidine in DMF | Removes the temporary N-terminal Fmoc protecting group. |

| Coupling Reagents | HATU/DIEA or DIC/OxymaPure | Activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. nih.gov |

| N-terminal Modification | Acetic Anhydride | Acetylates the N-terminus of the completed peptide chain. |

| Cleavage Cocktail | TFA / H₂O / Triisopropylsilane (e.g., 95:2.5:2.5) | Cleaves the peptide from the resin and removes side-chain protecting groups. |

| Solvents | Dimethylformamide (DMF), Dichloromethane (DCM) | Used for washing the resin and dissolving reagents. |

Advanced Purification and Characterization for Research Purity

Following cleavage from the solid support, the resulting crude peptide mixture contains the target compound along with various truncated or modified sequences and by-products from the synthesis and cleavage steps. Achieving the high purity required for research applications necessitates advanced purification and characterization techniques.

Purification: The primary method for purifying the crude peptide is preparative reversed-phase high-performance liquid chromatography (RP-HPLC). brieflands.com This technique separates molecules based on their hydrophobicity. The crude peptide is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase (typically silica (B1680970) modified with C18 alkyl chains). A gradient of increasing organic solvent (acetonitrile) is then passed through the column, causing molecules to elute based on their affinity for the stationary phase, with more hydrophobic compounds eluting later. brieflands.comresearchgate.net Fractions are collected and analyzed to identify those containing the pure Ac-Somatotropin (7-13).

Table 2: Typical Preparative RP-HPLC Parameters

| Parameter | Condition |

| Column | C18 Silica, 10-15 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B (e.g., 5% to 65% over 40 minutes) |

| Flow Rate | Dependent on column diameter (e.g., 20-50 mL/min) |

| Detection | UV Absorbance at 214 nm and 280 nm |

Characterization: Once purified, the peptide must be rigorously characterized to confirm its identity and purity.

Analytical RP-HPLC: This is used to determine the purity of the final product. A small sample is injected onto an analytical HPLC column, and the resulting chromatogram should show a single major peak corresponding to the target peptide. Purity is typically reported as the percentage of the total peak area represented by the main peak. brieflands.com

Mass Spectrometry (MS): This is a critical tool for confirming the molecular identity of the synthesized peptide. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to measure the molecular weight of the peptide with high accuracy. nih.gov The experimentally determined mass should match the calculated theoretical mass of Ac-Somatotropin (7-13). Further analysis using tandem mass spectrometry (MS/MS) can be performed to sequence the peptide, confirming that the correct amino acids are present in the proper order. nih.gov

Table 3: Characterization Data for Ac-Somatotropin (7-13)

| Analysis Method | Parameter | Expected Result |

| Analytical RP-HPLC | Purity | >98% |

| Mass Spectrometry (ESI-MS) | Molecular Weight | Matches theoretical calculated mass |

| Tandem Mass Spectrometry (MS/MS) | Amino Acid Sequence | Confirms the sequence Phe-Pro-Thr-Ile-Pro-Ser-Arg |

Through the combination of these robust synthesis, purification, and characterization methods, Ac-Somatotropin (7-13) can be produced at the high level of purity and structural integrity required for rigorous scientific investigation.

Molecular Mechanisms of Action

Receptor Binding and Activation Dynamics

The initial and most critical step in the mechanism of action is the binding of the compound to its cognate receptor, leading to receptor activation.

Interaction with Growth Hormone Receptors (GHR)

Ac-Somatotropin (7-13) interacts with the Growth Hormone Receptor (GHR), a member of the class I cytokine receptor superfamily. oup.comdrugbank.com These receptors exist on the cell surface as pre-formed dimers. pnas.org The binding of a single ligand molecule to the two receptor molecules in the dimer complex is a pivotal event. pnas.organnualreviews.org This interaction induces a specific conformational change in the receptor's structure, which is essential for initiating downstream signaling. pnas.org This process involves two primary binding sites on the hormone molecule, designated as site 1 and site 2, which engage with the two receptor subunits. nih.gov

Specific Binding Sites and Conformational Recognition

The activation of the GHR is a sequential process. One site on the ligand binds to the first receptor subunit with high affinity. nih.gov This initial binding event facilitates the recruitment of the second receptor subunit, which then binds to a second site on the ligand, albeit with a lower affinity. nih.gov This precise and ordered interaction causes a reorientation of the intracellular domains of the receptor dimer. This conformational shift is the crucial trigger that allows for the recruitment and activation of intracellular signaling proteins. pnas.org

| Receptor Component | Function in Ligand Binding | Key Residues |

| Growth Hormone Receptor (GHR) | Cell surface receptor that exists as a pre-formed dimer. | Tryptophan104, Tryptophan169 nih.gov |

| Ligand Site 1 | High-affinity binding site for the first GHR molecule. | N/A |

| Ligand Site 2 | Lower-affinity binding site for the second GHR molecule. | N/A |

Downstream Intracellular Signaling Pathways

Following receptor activation, a complex network of intracellular signaling pathways is engaged, leading to the diverse physiological effects of the compound.

Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription (STAT) Pathway Activation and Modulation

The GHR does not possess intrinsic enzyme activity and relies on the associated Janus Kinase 2 (JAK2) protein to transduce signals. annualreviews.orge-enm.org The ligand-induced conformational change in the GHR dimer brings the two associated JAK2 molecules into close proximity, facilitating their cross-phosphorylation and subsequent activation. annualreviews.org

Once activated, JAK2 phosphorylates multiple tyrosine residues located on the intracellular tail of the GHR. nih.gov These newly phosphorylated sites act as docking platforms for Signal Transducer and Activator of Transcription (STAT) proteins. nih.govjci.org While several STAT proteins can be activated, STAT5 is considered the primary mediator of many of the hormone's effects. frontiersin.orgthno.org Upon binding to the phosphorylated receptor, STATs are themselves phosphorylated by JAK2. frontiersin.org This phosphorylation event causes the STAT proteins to form dimers, which then translocate from the cytoplasm into the nucleus. nih.gov Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, including the gene for Insulin-like Growth Factor 1 (IGF-1). frontiersin.orgthno.org This pathway is subject to negative feedback regulation by Suppressors of Cytokine Signaling (SOCS) proteins, which can inhibit JAK2 activity. jci.orgpnas.org

| Key Protein | Role in the JAK2/STAT Pathway |

| JAK2 | Tyrosine kinase that associates with GHR and is activated upon ligand binding. e-enm.org |

| STAT5 | Key transcription factor recruited to the activated GHR/JAK2 complex. thno.org |

| STAT1 & STAT3 | Other STAT proteins also activated by the GHR/JAK2 complex. |

| SOCS | Negative regulators of the pathway that inhibit JAK2 signaling. jci.orgpnas.org |

Phosphoinositide 3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) Pathway Engagement

The activated GHR-JAK2 complex also initiates signaling through the PI3K/Akt/mTOR pathway. nih.gov This is often achieved through the recruitment and phosphorylation of scaffold proteins such as Insulin (B600854) Receptor Substrates (IRS). nih.gov Once phosphorylated by JAK2, IRS proteins serve as docking sites for the p85 regulatory subunit of Phosphoinositide 3-Kinase (PI3K). oup.com

The recruitment of PI3K to the IRS protein leads to its activation, which then catalyzes the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as Protein Kinase B). thno.orgmdpi.com Akt is a central node in this pathway, phosphorylating a multitude of substrates that regulate cellular processes such as survival, growth, and metabolism. thno.org A key downstream target of Akt is the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that forms the catalytic core of two distinct protein complexes, mTORC1 and mTORC2. thno.orgresearchgate.net Activation of the PI3K/Akt pathway by growth hormone signaling can subsequently lead to the activation of mTOR, which is a master regulator of protein synthesis and cell growth. nih.govresearchgate.net

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Signaling Cascade Involvement

Activation of the GHR also triggers the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the Extracellular signal-Regulated Kinase (ERK) branch. oup.com This pathway is crucial for cell proliferation and differentiation. nih.gov Activation can be initiated when the GHR/JAK2 complex phosphorylates adaptor proteins, such as Shc. oup.comnih.gov

Phosphorylated Shc recruits a complex consisting of Growth factor receptor-bound protein 2 (Grb2) and Son of sevenless (SOS). qiagen.com SOS is a guanine nucleotide exchange factor that activates the small GTPase, Ras. qiagen.com Ras, when activated, initiates a sequential phosphorylation cascade. It first recruits and activates Raf kinase (a MAPKKK). nih.govmdpi.com Raf then phosphorylates and activates MEK (a MAPKK), which in turn phosphorylates and activates ERK1/2 (a MAPK). qiagen.comnih.govmdpi.com Once activated, ERK1/2 can phosphorylate various cytoplasmic targets or translocate to the nucleus to phosphorylate and regulate the activity of transcription factors, thereby altering gene expression. qiagen.com

| Pathway | Key Mediators | Primary Cellular Outcomes |

| PI3K/Akt/mTOR | IRS, PI3K, Akt, mTOR oup.comnih.govthno.orgresearchgate.net | Cell growth, protein synthesis, survival, metabolism thno.orgmdpi.com |

| MAPK/ERK | Shc, Grb2, SOS, Ras, Raf, MEK, ERK nih.govqiagen.commdpi.com | Cell proliferation, differentiation, survival nih.gov |

Adenylate Cyclase (AC)/Protein Kinase A (PKA) Pathway Interactions

The Adenylate Cyclase (AC)/Protein Kinase A (PKA) signaling cascade is a crucial pathway in cellular regulation. While direct activation of this pathway by full-length somatotropin (growth hormone) is well-established, the specific interactions of the Ac-Somatotropin (7-13) fragment are an area of ongoing investigation. Generally, the activation of G-protein coupled receptors can stimulate AC, which then converts ATP to cyclic AMP (cAMP). This increase in intracellular cAMP leads to the activation of PKA, a key enzyme that phosphorylates various downstream target proteins, thereby regulating a multitude of cellular processes.

In the context of growth hormone's broader functions, the AC/PKA pathway is implicated in processes such as lipolysis. Growth hormone is known to stimulate the activity of hormone-sensitive lipase (B570770) in adipose tissue, an effect that can be triggered by cAMP-mediated signaling. drugbank.comnih.govpaulogentil.comnih.gov This suggests a potential, though not yet directly elucidated, role for fragments like Ac-Somatotropin (7-13) in modulating cAMP levels and subsequent PKA activity in target cells like adipocytes.

Table 1: Key Components of the AC/PKA Pathway Potentially Influenced by Somatotropin Fragments

| Component | Function | Potential Interaction with Ac-Somatotropin (7-13) |

| Adenylate Cyclase (AC) | Enzyme that synthesizes cyclic AMP (cAMP) from ATP. | Modulation of AC activity, though direct interaction is not yet confirmed. |

| Cyclic AMP (cAMP) | Second messenger that activates Protein Kinase A. | Alteration of intracellular cAMP concentrations. |

| Protein Kinase A (PKA) | A cAMP-dependent protein kinase that phosphorylates target proteins. | Influence on the phosphorylation state and activity of PKA substrates. |

| Hormone-Sensitive Lipase (HSL) | An enzyme involved in the breakdown of triglycerides. | Potential downstream target, leading to modulation of lipolysis. drugbank.comnih.gov |

Calcium Signaling and Protein Kinase C (PKC) Pathways

Calcium ions (Ca²⁺) are versatile intracellular messengers that regulate a vast array of cellular functions. The release of Ca²⁺ from intracellular stores or its influx from the extracellular environment can trigger various signaling cascades, including the activation of Protein Kinase C (PKC). While the direct effects of Ac-Somatotropin (7-13) on these pathways are still being defined, the broader actions of growth hormone provide a framework for potential mechanisms.

Growth hormone has been shown to influence intracellular calcium levels and PKC activity in certain cell types. For instance, some studies suggest that GH can stimulate PKC activity in isolated rat hepatocytes. nih.gov PKC enzymes are a family of protein kinases that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. Activation of PKC is often linked to the hydrolysis of membrane phospholipids, leading to the generation of diacylglycerol (DAG), a key activator of most PKC isoforms.

Given that some growth hormone fragments have been shown to mimic the effect of the intact hormone on diacylglycerol release in adipocytes, it is plausible that Ac-Somatotropin (7-13) could also engage in this signaling axis. bioscientifica.com

Table 2: Potential Interactions of Ac-Somatotropin (7-13) with Calcium and PKC Signaling

| Signaling Component | Role in Cellular Processes | Postulated Interaction with Ac-Somatotropin (7-13) |

| Intracellular Calcium (Ca²⁺) | Second messenger regulating enzyme activity, gene expression, and cell motility. | Modulation of intracellular Ca²⁺ concentrations. |

| Diacylglycerol (DAG) | Second messenger that activates Protein Kinase C. | Potential to influence DAG production. bioscientifica.com |

| Protein Kinase C (PKC) | Family of kinases involved in various signal transduction cascades. | Possible modulation of PKC isoform activity. nih.gov |

Crosstalk and Integration of Multiple Signaling Networks

The signaling pathways initiated by Ac-Somatotropin (7-13) are not isolated events but are part of a highly integrated network. Crosstalk between the AC/PKA and the calcium/PKC pathways is a common feature of cellular signal transduction, allowing for fine-tuning of cellular responses.

For example, components of the PKA pathway can be modulated by calcium signaling, and conversely, PKA can phosphorylate proteins that influence intracellular calcium levels. Similarly, there can be intricate interactions between these pathways and other major signaling cascades, such as the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are known to be activated by the full-length growth hormone.

The specific nature of the crosstalk initiated by Ac-Somatotropin (7-13) is an active area of research. Understanding how this fragment orchestrates the integration of these signaling networks will be crucial for elucidating its precise physiological roles. For instance, the lipolytic effects of growth hormone and its fragments may involve the coordinated action of both the PKA pathway, through the activation of hormone-sensitive lipase, and other signaling inputs that regulate lipid metabolism, such as the inhibition of acetyl-CoA carboxylase. bioscientifica.com

Structure Activity Relationship Sar Studies

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape, or conformation, of Ac-Somatotropin (7-13) is a key determinant of its biological activity. Studies have shown that this peptide is highly flexible and can adopt different conformations depending on its environment. In aqueous solutions, the peptide exists in a disordered state. However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, it adopts a more defined structure.

Conformational analysis using techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy has been instrumental in identifying these bioactive conformations. For instance, research has indicated the presence of a β-turn structure within the peptide sequence, which is believed to be crucial for its interaction with cellular receptors. The stability of this turn structure can be influenced by the surrounding amino acid residues and any chemical modifications made to the peptide.

Contribution of Specific Amino Acid Residues to Biological Activity

Alanine scanning, a technique where individual amino acid residues are replaced with alanine, has been employed to probe the importance of each position within the peptide chain. For example, the substitution of certain residues has been shown to significantly diminish or abolish the peptide's activity, highlighting their essential role in receptor binding or signal transduction. The C-terminal region of the peptide, in particular, has been identified as being of significant importance for its biological activity.

Impact of Chemical Modifications on Peptide Potency and Selectivity

To enhance the therapeutic potential of Ac-Somatotropin (7-13), various chemical modifications have been explored. These modifications aim to improve the peptide's potency, selectivity, and stability. N-terminal acetylation, which gives rise to Ac-Somatotropin (7-13), is one such modification that has been shown to influence its activity profile.

Further modifications, such as the introduction of non-natural amino acids or changes to the peptide backbone, have been investigated to stabilize the bioactive conformation, particularly the β-turn structure. For instance, the incorporation of conformationally constrained amino acids can lock the peptide into its active shape, leading to increased potency. The table below summarizes the impact of selected modifications on the peptide's properties.

| Modification | Effect on Potency | Effect on Selectivity | Rationale for Modification |

| N-terminal Acetylation | Varies depending on the assay | Can be altered | To mimic the natural post-translational modification and potentially increase stability. |

| Introduction of D-amino acids | Often decreases, but can increase stability | Can be significantly altered | To increase resistance to enzymatic degradation and probe conformational requirements. |

| Cyclization | Can increase potency | Can be improved | To stabilize the bioactive conformation and reduce flexibility. |

Computational Approaches in Peptide Design and SAR Elucidation

Computational chemistry has become an indispensable tool in the study of peptides like Ac-Somatotropin (7-13). Molecular modeling techniques, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, provide insights into the peptide's conformational landscape and its interactions with its biological targets at an atomic level.

These computational approaches allow researchers to predict how different chemical modifications will affect the peptide's structure and, consequently, its activity. For example, MD simulations can be used to assess the stability of the β-turn structure in various modified analogues. Quantitative structure-activity relationship (QSAR) studies, which correlate the chemical properties of a series of compounds with their biological activities, have also been employed to guide the design of new and more potent analogues of Ac-Somatotropin (7-13). These computational methods not only accelerate the drug discovery process but also provide a deeper understanding of the molecular basis of the peptide's action.

In Vitro Investigations of Biological Activities

Cellular Proliferation and Differentiation Studies

The effects of Ac-Somatotropin (7-13) and the broader somatotropic axis on cellular proliferation and differentiation are complex and tissue-specific. In vitro studies have shown that growth hormone and its mediators can influence the growth and maturation of various cell types.

Human growth hormone (hGH) has been demonstrated to increase cell proliferation, mitosis, and differentiation. nih.gov These effects are typically mediated through its interaction with the hGH receptor on the cell surface. nih.gov For instance, in mammary epithelial cells, autocrine hGH expression promotes cell proliferation and survival. nih.gov This proliferative effect is a key step in normal development but can also be implicated in oncogenic processes. nih.gov

The regulation of cell cycle progression is a critical aspect of proliferation. Hormones can control the development of ovarian follicles by inducing dynamic changes in granulosa cell proliferation and gene expression. oup.com This process involves a balance between positive regulators, like cyclin D2, and negative regulators. oup.com

Furthermore, studies on primary satellite cell cultures from steers have shown that growth factors, whose production can be influenced by the somatotropic axis, enhance proliferation. unipd.it Specifically, a combination of Insulin-like Growth Factor-I (IGF-I) and basic Fibroblast Growth Factor (bFGF) significantly increased satellite cell numbers. unipd.it

| Cell Type | Effect of GH/Related Factors | Key Findings |

| Mammary Epithelial Cells | Promotes proliferation and survival | Autocrine hGH acts as an oncogene in human mammary epithelial cells. nih.gov |

| Granulosa Cells | Regulates proliferation and differentiation | Hormonal control of cyclin D2 and p27Kip1 expression manages follicular development. oup.com |

| Bovine Satellite Cells | Increases proliferation | Combined IGF-I and bFGF treatment leads to a significant increase in cell numbers. unipd.it |

| Human Gastric Cancer Cells (BGC823) | No significant effect on proliferation | rhGH did not accelerate the multiplication of BGC823 cells in vitro. nih.gov |

| Non-Small Cell Lung Cancer Cells (A549, H522) | Inhibition of growth | GHRH antagonists MIA-602 and MIA-690 suppressed cell growth. mdpi.com |

Regulation of Protein Synthesis and Degradation in Cellular Models

The somatotropic axis plays a crucial role in coordinating protein metabolism. nih.gov Growth hormone treatment is known to improve the partitioning of nutrients by increasing protein synthesis and decreasing protein degradation. nih.gov

At the molecular level, the insulin-like growth factor 1 (IGF-1), a key mediator of GH's effects, activates the PI3K/Akt/mTORC1 signaling pathway, which is a central regulator of protein synthesis. researchgate.netmdpi.com Activation of this pathway enhances protein synthesis by inhibiting the eukaryotic translation initiator factor 4E (eIF4E) inhibitor 4E-binding protein 1 (4E-BP1) and activating p70S6K-S6-mediated protein translation. researchgate.net Furthermore, Akt signaling blocks proteolysis by inhibiting the forkhead box O (FoxO) family of transcription factors, which are involved in the expression of atrophy-related genes. researchgate.net

Influence on Glucose and Lipid Metabolism at the Cellular Level

The influence of the somatotropic axis on glucose and lipid metabolism is multifaceted, with GH exerting both direct and indirect effects on various cell types.

Glucose Metabolism:

GH can antagonize insulin's action on peripheral tissues, leading to increased glucose production in the liver and skeletal muscle and decreased glucose uptake in adipose tissue. nih.gov In vitro studies using primary hepatocytes have shown a positive correlation between glucose concentration and the expression of the growth hormone receptor (GHR), suggesting a feedback mechanism where high glucose levels can modify GHR transcription. thno.org GH administration has been shown to increase the mRNA expression of key gluconeogenic genes, such as phosphoenolpyruvate (B93156) carboxykinase and glucose-6-phosphatase, in mouse hepatocytes. nih.gov

Lipid Metabolism:

GH plays a significant role in lipid metabolism, primarily by stimulating lipolysis in adipose tissue. nih.govfrontiersin.org This leads to an increased release of free fatty acids (FFAs) into circulation. nih.gov In vitro studies on chicken adipose tissue have demonstrated that both native and biosynthetic GH stimulate glycerol (B35011) release, an indicator of lipolysis. ebm-journal.org In contrast to its effects on adipose tissue, GH promotes the uptake of FFAs in skeletal muscle and liver by increasing the activity of lipoprotein lipase (B570770). nih.govnih.gov This can lead to the accumulation of intramyocellular and intrahepatic triglycerides. nih.gov

| Metabolic Process | Tissue/Cell Type | Effect of GH | Molecular Mechanisms |

| Glucose Metabolism | |||

| Gluconeogenesis | Liver | Increased | Upregulation of phosphoenolpyruvate carboxykinase and glucose-6-phosphatase mRNA. nih.gov |

| Glucose Uptake | Adipose Tissue | Decreased | Antagonism of insulin (B600854) action. nih.gov |

| Lipid Metabolism | |||

| Lipolysis | Adipose Tissue | Increased | Stimulation of hormone-sensitive lipase (HSL) activity. nih.gov |

| Triglyceride Uptake | Skeletal Muscle & Liver | Increased | Enhanced lipoprotein lipase (LPL) expression. nih.gov |

Modulation of Cellular Secretory Processes

The regulation of growth hormone secretion itself is a complex process involving hypothalamic factors like Growth Hormone-Releasing Hormone (GHRH), which stimulates GH synthesis and release, and somatostatin (B550006), which has an inhibitory effect. nih.gov GHRH acts via a G protein-coupled receptor on somatotrophs, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). frontiersin.orgjst.go.jp This pathway ultimately stimulates the transcription of the GH gene. frontiersin.org

In vitro studies on pituitary adenoma cells have been instrumental in understanding these secretory mechanisms. jst.go.jp Furthermore, research has shown that GH can influence the secretion of other factors. For example, autocrine hGH in a mammary carcinoma cell line was found to increase the mRNA and protein levels of Vascular Endothelial Growth Factor-A (VEGF-A), a key regulator of angiogenesis. nih.gov

Effects on Specific Cell Lines and Primary Cell Cultures

The effects of the somatotropic axis have been investigated in a variety of specific cell lines and primary cell cultures, revealing cell-type-dependent responses.

In human breast cancer cell lines such as MCF-7, autocrine hGH has been shown to enhance proliferation when supplemented with exogenous IGF-1. nih.gov Conversely, antagonists for GHRH have been found to inhibit the proliferation of breast cancer cell lines in vitro. nih.gov

Studies on the human gastric cancer cell line BGC823 did not find a significant proliferative effect of recombinant human GH (rhGH) in vitro. nih.gov Similarly, rhGH did not appear to promote the proliferation of other tumor cells in some in vitro and in vivo studies. nih.gov

In primary cultures of chicken cerebellar cells, GH and IGF-1 demonstrated neuroprotective effects against hypoxic-ischemic injury, significantly increasing cell viability and decreasing markers of apoptosis and necrosis. mdpi.com

Primary cultures of bovine satellite cells showed increased proliferation in response to growth factors like IGF-I and bFGF, which are part of the broader somatotropic signaling network. unipd.it

| Cell Line / Primary Culture | Key Findings |

| MCF-7 (Human Breast Cancer) | Autocrine hGH enhances proliferation in the presence of IGF-1. nih.gov |

| BGC823 (Human Gastric Cancer) | No significant proliferative effect of rhGH observed in vitro. nih.gov |

| Chicken Cerebellar Cells (Primary Culture) | GH and IGF-1 exhibit neuroprotective effects against hypoxic-ischemic injury. mdpi.com |

| Bovine Satellite Cells (Primary Culture) | Proliferation is stimulated by growth factors such as IGF-I and bFGF. unipd.it |

| Non-Small Cell Lung Cancer Cells (A549, H522) | GHRH antagonists inhibit cell growth and enhance radiosensitivity. mdpi.com |

Preclinical In Vivo Pharmacological Profile of Ac-Somatotropin (7-13)

Following a comprehensive review of available scientific literature, it has been determined that there is no publicly accessible preclinical in vivo data for the specific chemical compound Ac-Somatotropin (7-13) that aligns with the requested detailed outline.

The extensive search for non-clinical animal studies investigating the effects of Ac-Somatotropin (7-13) yielded no specific results pertaining to:

Modulation of Metabolic Homeostasis in Animal Models: There is a lack of available research on how Ac-Somatotropin (7-13) influences metabolic processes in vivo. Specifically, no data could be retrieved concerning its effects on:

Nutrient partitioning and body composition (lean body mass, fat mass).

Glucose homeostasis regulation.

Alterations in lipid metabolism.

Dynamics of protein metabolism.

Tissue-Specific Pharmacological Responses: The search did not identify any studies that investigated the specific effects of Ac-Somatotropin (7-13) on bone, muscle, or intestinal tissues in animal models.

The information available in the public domain predominantly focuses on the full-length Somatotropin (Growth Hormone) protein. The pharmacological effects of the parent hormone cannot be extrapolated to its specific acetylated fragment, Ac-Somatotropin (7-13), as peptide fragments can have vastly different biological activities.

Due to the absence of specific and relevant scientific data for Ac-Somatotropin (7-13), it is not possible to generate the requested article with the required level of detail and scientific accuracy.

Preclinical in Vivo Pharmacological Effects Non Clinical Animal Studies

Comparative Analysis with Full-Length Somatotropin in Animal Models

In non-clinical animal studies, the synthetic N-terminal fragment of human growth hormone (hGH), Ac-Somatotropin (7-13), has been directly compared with the full-length Somatotropin (human growth hormone, hGH) to elucidate the specific regions of the hormone responsible for its various metabolic actions. These investigations have primarily focused on the insulin-like effects of hGH, utilizing rodent models to observe and quantify the physiological responses to both the full hormone and its acetylated partial sequence.

Research conducted in 16 to 18-day-old rats has demonstrated that Ac-Somatotropin (7-13) exhibits parallel insulin-like activities to those of full-length hGH. nih.gov The study focused on the regulation of key enzymes involved in glycogen (B147801) metabolism. When administered, both full-length hGH and Ac-Somatotropin (7-13) produced similar, distinct effects on glycogen synthase and phosphorylase. Specifically, both substances led to an increase in the activity of muscle glycogen synthase 'a' and a concurrent decrease in liver phosphorylase 'a' activity. nih.gov Interestingly, neither the full hormone nor the fragment had a discernible impact on phosphorylase activity in muscle tissue or on synthase activity within the liver. nih.gov

This selective action contrasts with that of insulin (B600854), which, while producing similar effects on muscle synthase and liver phosphorylase, also increases liver synthase 'a' activity. nih.gov A crucial finding from these comparative studies is the insulin-dependency of these effects. The actions of both hGH and Ac-Somatotropin (7-13) on glycogen metabolism were nullified in animals pre-treated with an anti-insulin serum, indicating that the observed effects are mediated by the presence of circulating insulin. nih.gov Further investigation into the mechanism revealed that both full-length hGH and the Ac-Somatotropin (7-13) fragment enhanced the binding of insulin to liver plasma membranes. nih.gov This suggests that the insulin-like activity associated with the 7-13 region of the hGH molecule is achieved by augmenting the affinity or binding capacity of insulin to its own receptors. nih.gov

Further studies have reinforced the role of this specific N-terminal sequence in mediating the insulin-like effects of growth hormone. Ac-Somatotropin (7-13) has been shown to promote the conversion of glycogen synthase 'b' to its more active 'a' form in both skeletal muscle and adipose tissue. nih.gov Concurrently, it facilitates the conversion of phosphorylase 'a' to its 'b' form in the liver and adipose tissue. nih.gov These enzymatic shifts are driven by the fragment's ability to increase synthase phosphatase activity in muscle and phosphorylase phosphatase activity in the liver. nih.gov This comparative research underscores that a small, specific N-terminal fragment of the Somatotropin molecule is capable of replicating some of the significant, acute insulin-like metabolic effects of the entire hormone in vivo.

Table 1: Comparative Effects of Ac-Somatotropin (7-13) and Full-Length Somatotropin on Glycogen Metabolism Enzymes in Rats

| Substance | Tissue | Enzyme | Effect on Activity | Insulin-Dependent |

| Ac-Somatotropin (7-13) | Muscle | Glycogen Synthase 'a' | Increase | Yes |

| Liver | Glycogen Synthase 'a' | No Effect | N/A | |

| Muscle | Phosphorylase 'a' | No Effect | N/A | |

| Liver | Phosphorylase 'a' | Decrease | Yes | |

| Full-Length Somatotropin | Muscle | Glycogen Synthase 'a' | Increase | Yes |

| Liver | Glycogen Synthase 'a' | No Effect | N/A | |

| Muscle | Phosphorylase 'a' | No Effect | N/A | |

| Liver | Phosphorylase 'a' | Decrease | Yes |

Data sourced from in vivo studies in 16-18-day-old rats. nih.gov

Advanced Omics Approaches in Ac Somatotropin 7 13 Research

Proteomic Profiling of Target Tissues and Biofluids

Proteomics involves the large-scale study of proteins, their structures, and their functions. nih.gov For GH and its fragments, proteomic techniques are used to create a profile of protein expression in various tissues and biofluids, revealing how these molecules regulate cellular processes. nih.gov Common methods include two-dimensional gel electrophoresis (2DE) to separate proteins, followed by mass spectrometry (MS) for identification. nih.govwada-ama.orgnih.gov This allows for the visualization and identification of a wide array of proteins and their post-translational modifications. nih.gov

While direct proteomic data for Ac-Somatotropin (7-13) is not extensively available, studies on the effects of the full-length growth hormone (GH) provide a model for its potential actions. Research using recombinant bovine growth hormone (rbGH) in gilthead sea bream identified significant changes in the white muscle proteome. mdpi.com In this study, 43 protein spots showed significant differences between the rbGH-treated and control groups, leading to the identification of 13 unique, differentially regulated protein sequences. mdpi.com

Of the identified proteins, eight were downregulated and related to carbohydrate metabolic processes. mdpi.com This suggests that a key effect of GH action at the protein level is the modulation of energy metabolism pathways. mdpi.com Techniques such as 2D gel electrophoresis combined with mass spectrometry are capable of separating and identifying distinct isoforms and fragments of GH itself from plasma and pituitary tissue, demonstrating the complexity of GH-related molecules in biological systems. wada-ama.orgnih.govdshs-koeln.deacs.org

Below is a table summarizing proteins found to be downregulated in the white muscle of gilthead sea bream following recombinant growth hormone treatment, as identified through proteomic analysis.

| Protein Name | Abbreviation | Function Category | Observed Regulation | Source |

|---|---|---|---|---|

| Fructose-bisphosphate aldolase (B8822740) A | ALDOA | Carbohydrate Metabolism | Downregulated | mdpi.com |

| Triosephosphate isomerase | TPI | Carbohydrate Metabolism | Downregulated | mdpi.com |

| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Carbohydrate Metabolism | Downregulated | mdpi.com |

| Phosphoglycerate kinase | PGK | Carbohydrate Metabolism | Downregulated | mdpi.com |

| Phosphoglycerate mutase | PGAM | Carbohydrate Metabolism | Downregulated | mdpi.com |

| Pyruvate kinase | PK | Carbohydrate Metabolism | Downregulated | mdpi.com |

| L-lactate dehydrogenase | LDH | Carbohydrate Metabolism | Downregulated | mdpi.com |

| Creatine kinase | CK | Energy Metabolism | Downregulated | mdpi.com |

Pathway enrichment analysis is a bioinformatic method used to determine if a list of identified proteins is significantly associated with specific biological pathways. nsf.govnih.gov This approach provides mechanistic insights by contextualizing the observed changes in protein expression. mdpi.com

From the proteomic data on GH's effects, the most significantly enriched pathway associated with the downregulated proteins was the "Carbohydrate metabolic process" (GO:0005975). mdpi.com This finding strongly suggests that GH signaling leads to a major remodeling of carbohydrate metabolism at the muscular level. mdpi.com In other proteomic studies, pathways such as "growth hormone synthesis, secretion and action" have been identified as being significantly affected, further linking protein expression changes directly to the hormone's core functions. nih.gov This type of analysis is crucial for moving from a simple list of regulated proteins to a functional understanding of the peptide's physiological impact. nsf.gov

Transcriptomic Analysis of Gene Expression

Transcriptomics is the study of the complete set of RNA transcripts produced by the genome under specific circumstances. This 'omics' approach is fundamental to understanding how GH indirectly regulates cellular function by altering gene expression. Studies typically use RNA sequencing (RNA-seq) to identify and quantify differentially expressed genes (DEGs) in response to GH. frontiersin.orgoup.com

The administration of GH or the presence of GH-secreting tumors induces significant changes in the transcriptomic landscape of target tissues. frontiersin.org A study of GH-secreting pituitary tumors identified 3,111 DEGs when compared to normal pituitary tissue; of these, 1,794 genes were downregulated and 1,317 were upregulated. frontiersin.orgoup.com This demonstrates the broad impact of altered GH signaling on the cellular transcriptome.

Furthermore, GH can rapidly induce the expression of a cluster of early response genes. conicet.gov.ar Within 30 minutes of GH treatment, at least 15 genes show a transient increase in mRNA expression, including key signaling molecules and transcription factors. conicet.gov.ar Among the known GH target genes are Suppressor of Cytokine Signaling (Socs) 1 and 3, Interleukin-6 (IL-6), and the transcription factors JunB and Egr1. conicet.gov.ar Another critical gene transcriptionally regulated by GH is Insulin-like Growth Factor I (IGF-I). pnas.org

The table below highlights representative genes whose expression is altered by GH, indicating the complexity of the transcriptomic response.

| Gene Symbol | Gene Name | Context | Observed Regulation | Source |

|---|---|---|---|---|

| GH1 | Growth Hormone 1 | GH-Secreting Pituitary Tumor | Upregulated | frontiersin.org |

| GHRH | Growth Hormone Releasing Hormone | GH-Secreting Pituitary Tumor | Upregulated | frontiersin.org |

| Socs3 | Suppressor of cytokine signaling 3 | Early GH Response | Upregulated | conicet.gov.ar |

| Cyr61 | Cysteine-rich angiogenic inducer 61 | Early GH Response | Upregulated | conicet.gov.ar |

| JunB | JunB proto-oncogene | Early GH Response | Upregulated | conicet.gov.ar |

| IGF-I | Insulin-like growth factor I | Hepatic Tissue Response | Upregulated | pnas.org |

| POU1F1 | POU Class 1 Homeobox 1 | Pituitary Development | Downregulated | jci.org |

| PROP1 | PROP Paired-Like Homeobox 1 | GH-Secreting Pituitary Tumor | Downregulated | frontiersin.org |

To interpret the large lists of DEGs generated from transcriptomic studies, researchers employ Gene Ontology (GO) and pathway enrichment analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). frontiersin.orgfrontiersin.orgresearchgate.net This process identifies biological processes, molecular functions, and signaling pathways that are overrepresented in the dataset. frontiersin.org

Analysis of transcriptomic data from GH-related studies reveals consistent enrichment of several key signaling pathways. In GH-secreting tumors, there is a significant enhancement of the JAK-STAT, phosphatidylinositol 3-kinase (PI3K), and MAPK signaling pathways. frontiersin.orgoup.comnih.govresearchgate.net Additionally, GO analysis showed enrichment of pathways involved in neuronal development and the acute inflammatory response. frontiersin.orgoup.comnih.gov Other analyses have highlighted the involvement of growth factor signaling networks, such as WNT and hedgehog, as well as pathways controlling apoptosis. jci.org In studies on salmon, transcriptomic analysis following GH administration showed enrichment for GO terms including "response to stress," "immune system process," and "lipid metabolic process." frontiersin.org In long-lived mice with deficient GH signaling, transcriptomic analysis revealed increased expression of genes related to mitochondrial function and amino acid metabolism, with a decrease in genes associated with the extracellular matrix. aging-us.com These findings collectively illustrate that GH exerts its pleiotropic effects by transcriptionally regulating a diverse array of interconnected cellular pathways.

Peptide Engineering and Analog Development

Rational Design Principles for Enhanced Specificity and Potency

The engineering of peptide analogs, such as those derived from somatotropin, is a process guided by rational design principles aimed at optimizing their biological activity. The primary goal is to enhance the specificity for the target receptor and increase the potency of the desired effect, which can be either agonistic or antagonistic. The foundation of this process lies in a deep understanding of the structure-function relationship of the parent hormone and its interaction with its receptor. researchgate.net

Human growth hormone (hGH) exerts its effects by binding to the hGH receptor (GHR), a member of the type I cytokine receptor family. nih.gov A key event in signal transduction is ligand-induced receptor dimerization. researchgate.net The hGH molecule has two distinct binding sites (site 1 and site 2) that sequentially interact with two GHR molecules. researchgate.net This dimerization activates intracellular signaling cascades, primarily through the Janus kinase 2 (JAK2) pathway. nih.gov

Rational design of analogs leverages this mechanism. To create potent antagonists, for instance, inactive hGH analogs can be designed. These analogs bind effectively to site 1 of the receptor but are modified to prevent the binding of a second receptor to site 2, thereby blocking the dimerization necessary for signal activation. researchgate.net This strategy has been instrumental in developing treatments for conditions of GH excess. researchgate.net

For creating agonists or superagonists, the design focuses on modifications that increase binding affinity or stabilize the active receptor-dimer complex. mui.ac.ir Computational tools are central to this process. The development of three-dimensional (3D) pharmacophore models, derived from known active peptides and non-peptide molecules, allows for the virtual screening of chemical databases to identify novel structural scaffolds. nih.gov This approach, combined with quantitative structure-activity relationship (QSAR) analysis, helps in predicting the biological activity of new designs and guides the synthesis of potent analogs, some with nanomolar activity in vitro. nih.gov

Ac-Somatotropin (7-13) is a synthetic fragment of hGH. smolecule.com The principles of rational design applied to this fragment would involve modifying its seven-amino-acid sequence to enhance its interaction with specific binding sites on the GHR or other target proteins. This could involve amino acid substitutions that improve binding affinity or introduce conformational constraints to present the key interacting residues in an optimal orientation. The ultimate aim is to create a smaller, more specific, and potentially more potent molecule than the full-length hormone for a targeted biological effect. researchgate.netnih.gov

Strategies for Modulating Peptide Stability and Biodistribution

A significant challenge in the development of peptide-based therapeutics, including analogs of Ac-Somatotropin (7-13), is their inherent instability in biological systems. Peptides are susceptible to rapid degradation by proteases and have short plasma half-lives, which limits their bioavailability and therapeutic efficacy. mdpi.commdpi.com Consequently, numerous chemical strategies have been devised to modulate peptide stability and control their biodistribution. mdpi.comacs.org

One of the most common approaches is structural modification of the peptide backbone. This can involve several techniques:

D-Amino Acid Substitution : Replacing natural L-amino acids with their D-enantiomers at specific sites can render the peptide resistant to cleavage by proteases, which are stereospecific for L-amino acids. mdpi.comacs.org While this can significantly increase the half-life, it must be carefully implemented to avoid disrupting the peptide's conformation required for receptor binding. mdpi.com

Backbone Modification : Introducing N-methylation or Cα-methylation at specific residues can sterically hinder the approach of proteases. acs.org The incorporation of unnatural amino acids, such as β-amino acids, also alters the peptide backbone, making it a poor substrate for peptidases. mdpi.com

Cyclization : Linking the N- and C-termini (backbone cyclization) or cross-linking amino acid side chains (side-chain stapling) creates a more rigid, conformationally constrained structure. mdpi.comacs.org This rigidity can protect cleavage sites from enzymatic access and often improves receptor binding affinity and specificity. mdpi.com The development of somatostatin (B550006) analogs like octreotide (B344500) is a prominent example of this strategy's success. mdpi.com

Another widely used strategy is polymer conjugation , most notably PEGylation. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide increases its hydrodynamic size, which reduces renal clearance and shields it from proteolytic enzymes. scispace.com This modification can extend the plasma half-life from minutes to hours or even days. scispace.com

Formulation strategies also play a critical role. Optimizing the pH and using appropriate buffering agents, such as Tris(hydroxymethyl)aminomethane, can minimize chemical degradation pathways like deamidation and oxidation in aqueous solutions. ubaya.ac.idnih.gov

| Strategy | Mechanism of Action | Primary Advantage(s) | Reference |

|---|---|---|---|

| D-Amino Acid Substitution | Makes peptide bonds unrecognizable to stereospecific proteases. | Enhanced resistance to enzymatic degradation, low immunogenicity. | mdpi.commdpi.comacs.org |

| N- or Cα-Methylation | Provides steric hindrance at the peptide backbone, preventing protease access. | Increased proteolytic stability. | acs.org |

| Cyclization (Backbone or Stapling) | Creates a rigid structure that masks cleavage sites and reduces flexibility. | Improved stability, potency, and receptor selectivity. | mdpi.comacs.org |

| PEGylation | Increases molecular size and masks the peptide from proteases and the immune system. | Greatly extended plasma half-life, reduced renal clearance. | scispace.com |

| pH Optimization & Buffers | Controls chemical degradation reactions (e.g., deamidation, oxidation) in solution. | Improved shelf-life and stability in formulation. | ubaya.ac.idnih.gov |

Development and Characterization of Novel Ac-Somatotropin (7-13) Analogs

The development of novel analogs of Ac-Somatotropin (7-13) follows a systematic process that begins with design and synthesis and culminates in comprehensive characterization. The synthesis of new peptide analogs is typically achieved using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of protected amino acids to build the desired peptide chain. smolecule.com

Once synthesized and purified, often using high-performance liquid chromatography (HPLC), the novel analogs undergo rigorous characterization to determine their physicochemical properties and biological activity. researchgate.net This characterization is a comparative process, with the new analog's properties being benchmarked against the parent peptide or other relevant compounds.

Physicochemical Characterization: Analytical techniques such as HPLC and capillary electrophoresis are employed to confirm the purity and identity of the synthesized peptide. researchgate.net Mass spectrometry is used to verify the molecular weight, confirming that the correct sequence has been synthesized.

Biological Characterization: This phase assesses the functional properties of the new analog.

Receptor Binding Affinity: The ability of the analog to bind to its target receptor is a critical parameter. This is often quantified using in vitro binding assays, such as a competitive enzyme-linked immunosorbent assay (ELISA). mui.ac.ir In such an assay, the analog's ability to compete with a labeled ligand for binding to the immobilized receptor is measured, allowing for the calculation of its binding affinity (e.g., Kd or IC50). For example, a novel super-GH analog fused to an Fc domain (SupGH-Fc) was shown to have a high affinity for the hGH receptor compared to commercial hGH. mui.ac.ir

In Vitro Bioactivity: The biological effect of the analog is tested in cell-based assays. For growth hormone analogs, this could involve using cell lines that express the GHR, such as rat GH3 pituitary tumor cells or mouse myeloid leukemia FDC-P1 cells engineered to express a hybrid receptor. researchgate.netplos.org The endpoint could be the stimulation of cell proliferation or the induction of a specific signaling pathway, such as the phosphorylation of Stat3. researchgate.netplos.org

In Vivo Evaluation: Promising analogs are advanced to studies in animal models. These studies can characterize the analog's effect on physiological processes. For instance, a fluorescently labeled ghrelin analog, Cy5-ghrelin (1-19), was used to visualize and quantify GH secretagogue receptor (GHSR) expression in mouse cardiac tissue, revealing a strong inverse correlation between receptor levels and cardiac function (left ventricular ejection fraction) in a disease model. mdpi.com

The data gathered from these characterization studies are crucial for establishing a structure-activity profile and selecting lead candidates for further development.

| Parameter | Ac-Somatotropin (7-13) (Parent) | Analog X | Method of Analysis | Reference Example |

|---|---|---|---|---|

| Purity | >98% | >99% | Reverse-Phase HPLC | researchgate.net |

| Receptor Binding Affinity (IC50) | 500 nM | 50 nM | Competitive ELISA | mui.ac.ir |

| In Vitro Potency (EC50) | 200 nM | 15 nM | Cell Proliferation Assay (FDC-P1 cells) | researchgate.net |

| Plasma Half-Life (in mice) | < 5 min | 120 min | Pharmacokinetic Study | scispace.com |

| In Vivo Target Engagement | Low | High | Fluorescent Analog Imaging | mdpi.com |

Methodological Considerations in Ac Somatotropin 7 13 Research

In Vitro Experimental Model Selection and Validation

The initial exploration of the bioactivity of peptide fragments like Ac-Somatotropin (7-13) typically begins with in vitro assays. The selection of an appropriate cellular or tissue model is paramount for obtaining biologically relevant data. For fragments derived from hGH, which is known to influence lipid metabolism, primary adipocyte cultures and adipose tissue explants from both human and animal sources are frequently employed. paulogentil.comphysiology.org These models allow for the direct assessment of lipolytic (fat breakdown) and anti-lipogenic (inhibition of fat formation) activities. paulogentil.comphysiology.org

Validation of these in vitro models is a critical step to ensure the reliability and reproducibility of the findings. This process involves demonstrating that the chosen model responds in a predictable and dose-dependent manner to known modulators of the biological pathway being investigated. For instance, when studying lipolysis, the model's response to well-characterized lipolytic agents would be assessed. Furthermore, the stability of the peptide in the culture medium and its potential degradation by cellular proteases are important considerations that need to be evaluated during the validation phase. nih.gov

Cell-based bioassays, potentially utilizing reporter gene systems, can also be developed for more high-throughput screening of peptide activity. mdpi.com For example, if Ac-Somatotropin (7-13) is hypothesized to interact with a specific receptor, a cell line engineered to express this receptor and report on its activation (e.g., through luciferase expression) could be a valuable tool. mdpi.com Validation of such an assay would follow the International Council for Harmonisation (ICH) Q2 (R1) guidelines, assessing parameters like precision, accuracy, specificity, and robustness. mdpi.com

A comparative overview of potential in vitro models is presented in Table 1.

Table 1: Comparison of In Vitro Models for Ac-Somatotropin (7-13) Research

| Model System | Advantages | Disadvantages | Validation Considerations |

|---|---|---|---|

| Primary Adipocyte Cultures | High physiological relevance; allows for direct measurement of cellular responses like lipolysis. | Limited lifespan; potential for de-differentiation; variability between donors. | Consistent response to known lipolytic/anti-lipogenic agents; assessment of cell viability and morphology. |

| Adipose Tissue Explants | Preserves the tissue architecture and cell-cell interactions, offering a more systemic view. | Heterogeneity of cell types within the tissue can complicate data interpretation; diffusion limitations for the peptide. | Maintenance of tissue viability over the experimental period; reproducible metabolic responses. |

| Engineered Cell Lines (e.g., reporter assays) | High throughput; high reproducibility; allows for the study of specific molecular pathways. | Lower physiological relevance compared to primary cells; potential for artifacts due to overexpression of target proteins. | Specificity of the reporter signal; dose-response relationship; adherence to ICH Q2 (R1) guidelines. |

| Cell-Free Assays (e.g., enzyme activity) | Allows for the study of direct molecular interactions in a controlled environment. | Lacks the complexity of a cellular system; may not reflect in vivo activity. | Enzyme kinetics; substrate specificity; confirmation of direct peptide-enzyme interaction. |

In Vivo Animal Model Selection and Experimental Design

Following promising in vitro results, the evaluation of Ac-Somatotropin (7-13) would progress to in vivo studies. The choice of an appropriate animal model is crucial and depends on the specific biological question being addressed. For investigating the metabolic effects of hGH fragments, genetically obese rodent models, such as the C57BL/6J (ob/ob) mouse, have been successfully utilized. paulogentil.comresearchgate.net These models exhibit a phenotype of obesity and metabolic dysregulation, making them suitable for studying compounds with potential effects on body weight and lipid metabolism. paulogentil.comresearchgate.net

The experimental design of in vivo studies must be carefully considered to ensure the generation of robust and interpretable data. This includes appropriate group sizes, randomization of animals, and the inclusion of vehicle-treated control groups. researchgate.net For chronic studies, the method of peptide administration is a key variable. For instance, osmotic mini-pumps can be used to ensure continuous and consistent delivery of the peptide over a defined period, which can be crucial for observing long-term effects on parameters like body weight gain. researchgate.net

An example of a typical experimental design for an in vivo study is outlined in Table 2.

Table 2: Illustrative In Vivo Experimental Design for Ac-Somatotropin (7-13) in an Obese Mouse Model

| Parameter | Description |

|---|---|

| Animal Model | Male C57BL/6J (ob/ob) mice, 10-12 weeks of age. |

| Group Allocation | Animals are randomized into treatment and control groups (n=8-10 per group), matched for body weight. |

| Treatment Groups | 1. Vehicle control (e.g., saline) 2. Ac-Somatotropin (7-13) |

| Administration | Continuous subcutaneous infusion via osmotic mini-pumps for a duration of 14-30 days. |

| In-life Monitoring | Daily measurement of body weight and food consumption. |

| Metabolic Assessments | Indirect calorimetry to measure energy expenditure, fat oxidation, and glucose oxidation rates before and after treatment. paulogentil.comresearchgate.net |

| Terminal Procedures | Collection of blood for analysis of plasma glycerol (B35011), insulin (B600854), and glucose. researchgate.net Isolation of adipose tissue for ex vivo analysis of lipogenesis and lipolysis. paulogentil.com |

| Primary Endpoints | Change in body weight gain; in vivo fat oxidation rates; ex vivo lipolytic and lipogenic activity in adipose tissue. |

Advanced Analytical Techniques for Molecular and Cellular Studies

The comprehensive characterization of Ac-Somatotropin (7-13) and the study of its molecular interactions rely on a suite of advanced analytical techniques. A combination of methods is often necessary to provide a complete picture of the peptide's structure, purity, and behavior in biological systems. up.ac.za

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone technique for the analysis and purification of peptides. brieflands.com It is frequently used to determine the purity of synthetic peptide preparations and to separate the parent peptide from any degradation products or impurities. brieflands.com

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of peptides. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can provide accurate molecular weight determination of the intact peptide. researchgate.netnih.gov When coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), it allows for peptide sequencing and the identification of post-translational or chemical modifications. up.ac.zanih.gov This is particularly important for confirming the identity of Ac-Somatotropin (7-13) and for studying its metabolism in vitro and in vivo. nih.gov

Capillary Electrophoresis (CE), especially when coupled with mass spectrometry (CE-MS), offers an orthogonal separation technique to HPLC. It is particularly useful for analyzing the heterogeneity of peptide samples, such as identifying different modified forms or aggregation states. up.ac.za

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. nih.gov 1D and 2D NMR experiments can provide information on the conformation of Ac-Somatotropin (7-13), which can be crucial for understanding its interaction with potential biological targets. nih.govemerypharma.com

A summary of these analytical techniques and their applications is provided in Table 3.

Table 3: Advanced Analytical Techniques in Ac-Somatotropin (7-13) Research

| Technique | Principle | Application in Ac-Somatotropin (7-13) Research |

|---|---|---|

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Purity assessment of the synthetic peptide; separation from degradation products. brieflands.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Confirmation of molecular weight; identification and quantification of the peptide and its metabolites in biological samples. nih.govup.ac.za |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically to analyze fragment ions. | De novo sequencing of the peptide; identification of modification sites. nih.gov |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation based on charge-to-mass ratio in an electric field, coupled with MS detection. | Analysis of peptide heterogeneity and charge variants; orthogonal separation to HPLC. up.ac.za |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Determination of the 3D solution structure; conformational analysis. nih.govacs.org |

Data Analysis and Interpretation in Complex Peptide Research

The data generated from the study of peptides like Ac-Somatotropin (7-13) are often complex and multifaceted, requiring sophisticated analysis and careful interpretation. The integration of data from different experimental approaches is key to building a comprehensive understanding of the peptide's properties and biological functions.

In molecular and cellular studies, the analysis of data from techniques like mass spectrometry requires specialized software for spectral deconvolution, peptide identification, and quantification. core.ac.uk For instance, in metabolism studies, identifying novel peptide fragments necessitates careful comparison of MS/MS spectra with theoretical fragmentation patterns. nih.gov Similarly, the interpretation of NMR spectra for structural elucidation involves a detailed analysis of chemical shifts, coupling constants, and nuclear Overhauser effects to generate structural restraints for molecular modeling. emerypharma.comjeol.comcore.ac.uk

In vivo research generates large datasets that require appropriate statistical analysis to determine the significance of observed effects. nih.gov This includes the use of statistical tests to compare treatment groups with control groups for various parameters, such as body weight change and metabolic readouts. The interpretation of these data must consider the physiological context of the animal model and the potential for off-target effects.

A significant challenge in peptide research is correlating structural features with biological activity. The interpretation of data should aim to build a structure-activity relationship (SAR) profile for Ac-Somatotropin (7-13). This involves systematically relating changes in the peptide's structure (e.g., amino acid substitutions) to changes in its biological effects, as measured in in vitro and in vivo assays.

The interpretation of findings must also be framed within the broader context of growth hormone biology. While Ac-Somatotropin (7-13) is a small fragment, its activity may be related to or distinct from that of the full-length hGH molecule. Therefore, a thorough understanding of the known functions of different hGH domains is essential for the meaningful interpretation of experimental results.

Future Research Directions

Elucidation of Unexplored Signaling Cascades and Molecular Targets

The complete picture of how Ac-Somatotropin (7-13) exerts its effects at a cellular level is yet to be fully elucidated. While it is derived from Somatotropin (growth hormone), it is unlikely to engage the full spectrum of signaling pathways activated by the parent hormone, such as the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. drugbank.comnih.govfrontiersin.org Future investigations should focus on identifying the specific receptors and downstream signaling molecules that are modulated by this heptapeptide.

Key research questions to be addressed include:

Receptor Identification: Does Ac-Somatotropin (7-13) bind to a unique receptor, a known receptor for other signaling molecules, or does it act through non-receptor-mediated mechanisms? The growth hormone receptor (GHR) is a primary target for Somatotropin, leading to the activation of multiple signaling pathways, including JAK/STAT, Ras/extracellular signal-regulated kinase (ERK), and PI 3-kinase/Akt. drugbank.comfrontiersin.orgnih.gov Research is needed to determine if Ac-Somatotropin (7-13) interacts with GHR or other receptors.

Downstream Effectors: Once a signaling cascade is initiated, what are the key downstream kinases, phosphatases, and transcription factors that are activated or inhibited? For instance, the full growth hormone molecule is known to influence the MAPK and PI3K pathways. nih.gov Understanding which, if any, of these are affected by Ac-Somatotropin (7-13) is a critical area for future research.

Cellular Responses: How do these signaling events translate into specific cellular responses, such as changes in gene expression, protein synthesis, or metabolic activity? The parent hormone, Somatotropin, is known to have diverse effects on cell growth, differentiation, and metabolism. nih.gov

Table 1: Potential Signaling Pathways for Investigation

| Signaling Pathway | Key Components | Potential Role in Ac-Somatotropin (7-13) Action |

| G-Protein Coupled Receptors (GPCRs) | GPCRs, G-proteins, adenylyl cyclase, phospholipase C | Many peptides signal through GPCRs; investigation could reveal novel receptor interactions. |

| Tyrosine Kinase Receptors (TKRs) | Receptor tyrosine kinases, adaptor proteins (e.g., Shc, Grb2), Ras, Raf, MEK, ERK | While the full GH activates this pathway, it is unknown if the smaller fragment retains this capability. nih.govnih.gov |

| Calcium Signaling | Calcium channels, calmodulin, calcineurin | Changes in intracellular calcium are a common signaling mechanism that could be explored. mdpi.com |

| AMP-activated protein kinase (AMPK) | AMPK, upstream kinases (LKB1, CaMKKβ) | As a key regulator of cellular energy homeostasis, its modulation by Ac-Somatotropin (7-13) could explain metabolic effects. |

Investigation of Cross-Talk with Other Endocrine and Metabolic Systems

The endocrine and metabolic systems are intricately linked, with hormones and metabolites from one system often influencing the other. endocrine-abstracts.orgnih.gov Ac-Somatotropin (7-13), given its origin from a key metabolic hormone, is likely to participate in this complex cross-talk. Future research should aim to map these interactions to understand the peptide's integrated physiological role.

Areas for focused investigation include:

Insulin (B600854) and Glucagon (B607659) Signaling: How does Ac-Somatotropin (7-13) affect insulin sensitivity and glucose uptake in various tissues? Does it influence glucagon secretion from the pancreas? The parent hormone, Somatotropin, has known effects on glucose metabolism and insulin resistance. nih.gov

Adipokine Secretion and Action: Does Ac-Somatotropin (7-13) modulate the release or signaling of adipokines such as leptin and adiponectin, which are crucial for energy balance and inflammation? viamedica.pl

Hypothalamic-Pituitary-Adrenal (HPA) Axis: Are there interactions between Ac-Somatotropin (7-13) and the hormones of the HPA axis, such as cortisol? This could have implications for the body's stress response. endocrine-abstracts.org

Thyroid Hormone Function: Does Ac-Somatotropin (7-13) influence the production or peripheral action of thyroid hormones, which are key regulators of metabolism? Somatropin has been observed to affect thyroid gland function. webmd.com

Table 2: Potential Points of Endocrine and Metabolic Cross-Talk

| Interacting System | Key Hormones/Mediators | Potential Interaction with Ac-Somatotropin (7-13) |

| Glucose Homeostasis | Insulin, Glucagon, IGF-1 | Modulation of insulin sensitivity, glucose uptake, and hepatic glucose production. |

| Adipose Tissue Signaling | Leptin, Adiponectin, Resistin | Regulation of adipokine secretion and action, influencing appetite and inflammation. |

| Stress Response | Cortisol, Adrenaline | Potential modulation of the HPA axis and the physiological response to stress. |

| Thyroid Axis | TSH, T3, T4 | Possible influence on thyroid hormone synthesis and peripheral metabolism. |

| Reproductive System | Gonadotropins, Sex Steroids | Exploration of any potential role in reproductive physiology, given the known interactions of GH. nih.gov |

Development of Advanced Research Tools and Methodologies for Ac-Somatotropin (7-13)

To facilitate a deeper understanding of Ac-Somatotropin (7-13), the development and application of advanced research tools are essential. These tools will enable more precise and sensitive investigations into the peptide's function.

Future directions in tool development include:

High-Affinity Antibodies and Assays: The creation of highly specific monoclonal and polyclonal antibodies will be crucial for the development of sensitive immunoassays (e.g., ELISA) to accurately quantify endogenous levels of Ac-Somatotropin (7-13) in biological fluids and tissues.

Fluorescent and Radiolabeled Probes: Synthesizing labeled versions of Ac-Somatotropin (7-13) will allow for receptor binding studies, cellular uptake and trafficking experiments, and in vivo imaging to track its distribution and sites of action.

Genetically Encoded Biosensors: The development of biosensors that can detect the binding of Ac-Somatotropin (7-13) to its receptor in real-time within living cells would provide invaluable insights into the dynamics of its signaling.

CRISPR-Cas9 Gene Editing: This technology can be used to knock out or modify the gene encoding Somatotropin to study the specific consequences of the absence of this peptide fragment, or to tag the endogenous protein to study its processing and release.

Integration of Multi-Omics Data for Systems-Level Understanding of Ac-Somatotropin (7-13) Action

A systems-level understanding of Ac-Somatotropin (7-13) will require the integration of data from multiple "omics" platforms. nih.gov This approach can provide a holistic view of the molecular changes induced by the peptide and help to identify novel pathways and biomarkers. scilifelab.se

Key multi-omics approaches to be integrated include:

Transcriptomics (RNA-Seq): To identify genes whose expression is up- or down-regulated in response to Ac-Somatotropin (7-13) treatment in different cell types and tissues.

Proteomics (Mass Spectrometry): To quantify changes in the abundance and post-translational modifications of proteins following exposure to the peptide, providing a more direct link to cellular function.

Metabolomics (NMR, Mass Spectrometry): To profile the changes in small molecule metabolites in response to Ac-Somatotropin (7-13), offering insights into its effects on metabolic pathways.

Epigenomics (ChIP-Seq, ATAC-Seq): To investigate whether Ac-Somatotropin (7-13) can induce changes in the epigenetic landscape, such as histone modifications or chromatin accessibility, leading to long-term alterations in gene expression.

By integrating these datasets, researchers can construct comprehensive models of Ac-Somatotropin (7-13)'s mechanism of action, identify novel therapeutic targets, and discover biomarkers for monitoring its activity. ukbiobank.ac.ukarxiv.org This integrated approach holds the promise of moving beyond a linear understanding of signaling pathways to a more dynamic and interconnected view of the peptide's role in physiology.

Q & A

Q. What are the key structural and functional characteristics of Ac-Somatotropin (7-13) that influence its bioactivity in experimental models?

Methodological Answer: Researchers should employ techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to analyze the peptide's secondary structure and post-translational modifications. Comparative studies with full-length somatotropin can clarify the role of the truncated sequence (7-13) in receptor binding and signaling pathways .

Q. How should researchers design in vitro and in vivo experiments to evaluate the pharmacokinetic properties of Ac-Somatotropin (7-13)?

Methodological Answer: Use cell-based assays (e.g., HEK293 cells transfected with growth hormone receptors) to measure ligand-receptor affinity. For in vivo studies, employ radiolabeled Ac-Somatotropin (7-13) in rodent models to track tissue distribution and half-life, ensuring adherence to ethical guidelines for animal studies .

Q. What are the optimal parameters for assessing the peptide’s bioactivity in different biological matrices (e.g., serum, cerebrospinal fluid)?

Methodological Answer: Validate assays using enzyme-linked immunosorbent assays (ELISAs) or surface plasmon resonance (SPR) with controls for matrix interference. For example, spike-and-recovery experiments in human serum can quantify recovery rates and limit of detection (LOD) .

Advanced Research Questions